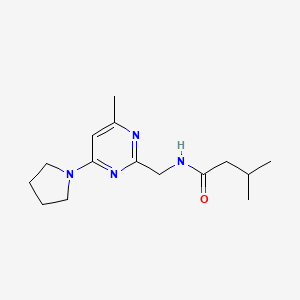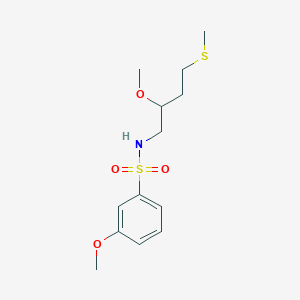![molecular formula C11H13N3O2S B2702405 N-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]methanesulfonamide CAS No. 1185396-64-8](/img/structure/B2702405.png)
N-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]methanesulfonamide” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Scientific Research Applications
Crystallographic and Molecular Studies
- Structural Analysis : A study by Dey et al. (2015) examined derivatives of N-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]methanesulfonamide, focusing on their crystal structures and intermolecular interactions. These derivatives were analyzed using X-ray powder diffraction data, revealing detailed insights into their molecular geometries and hydrogen bonding patterns (Dey et al., 2015).
Interaction Studies
- Molecular Interactions : Raphael et al. (2015) explored the interactions of methyl acetate in aqueous solutions of quinoxaline derivatives, including this compound derivatives. This study provided valuable insights into the effects of temperature and concentration on these interactions, enhancing our understanding of these compounds in solution (Raphael et al., 2015).
Catalysis and Synthesis
- Catalytic Applications : Research by Tregubov et al. (2013) investigated Rh(I) complexes with N,N and N,P ligands, including derivatives of this compound, for potential applications as recyclable hydroamination catalysts. The study involved anchoring these ligands onto glassy carbon electrodes, demonstrating their effectiveness in catalysis (Tregubov et al., 2013).
Antimicrobial and Antimalarial Activities
- Biological Activities : Studies by Unnissa et al. (2015) and Mert et al. (2014) explored the antimicrobial and antiproliferative properties of pyrazole-based derivatives, including those related to this compound. These compounds showed promising activities against various pathogens and tumor cell lines, indicating their potential in medicinal chemistry (Unnissa et al., 2015); (Mert et al., 2014).
properties
IUPAC Name |
N-[4-(1-methylpyrazol-4-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-14-8-10(7-12-14)9-3-5-11(6-4-9)13-17(2,15)16/h3-8,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOAQSSAVJGOKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2702322.png)
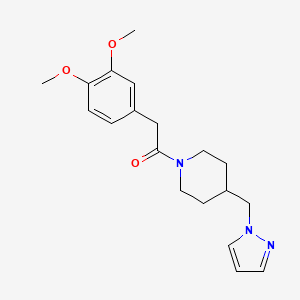
![2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol](/img/structure/B2702324.png)
![1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2702325.png)
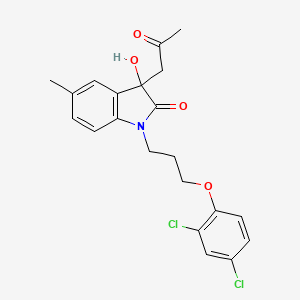
![8-[(3-chlorophenyl)methylsulfanyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B2702328.png)
![3-[[1-[[3-(Trifluoromethyl)phenyl]methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2702331.png)
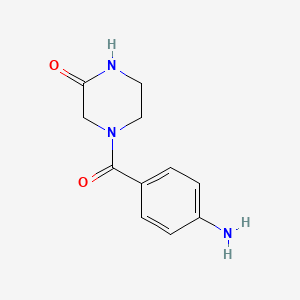
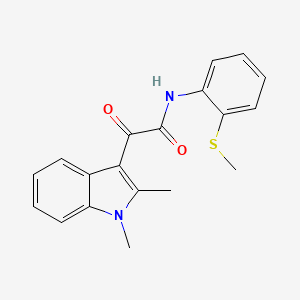
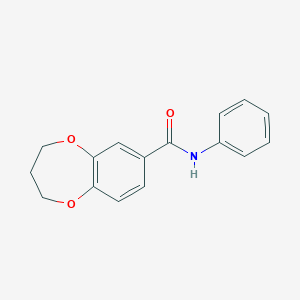
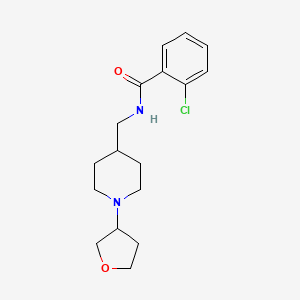
![2-[1,3-dimethyl-7-(2-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2702342.png)
